2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline

Catalog No.
S14237949
CAS No.
M.F
C11H13F2NSi
M. Wt
225.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline

Product Name

2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline

IUPAC Name

2,4-difluoro-3-(2-trimethylsilylethynyl)aniline

Molecular Formula

C11H13F2NSi

Molecular Weight

225.31 g/mol

InChI

InChI=1S/C11H13F2NSi/c1-15(2,3)7-6-8-9(12)4-5-10(14)11(8)13/h4-5H,14H2,1-3H3

InChI Key

QRODXPANQLXELZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1F)N)F

2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline is an organic compound characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to an ethynyl moiety on an aniline structure. This compound is notable for its unique chemical properties, which arise from the combination of halogenation and silicon functionalization. The molecular formula for this compound is C11_{11}H12_{12}F2_2N, and it features a phenyl ring substituted with a trimethylsilyl-ethynyl group at the 3-position and two fluorine atoms at the 2 and 4 positions.

  • Oxidation: This compound can be oxidized to yield quinones or other oxidized derivatives.
  • Reduction: Reduction processes can convert the compound into amines or other reduced forms.
  • Substitution: The fluorine atoms and the trimethylsilyl group are susceptible to substitution reactions, allowing for the introduction of different functional groups under suitable conditions.

Research into the biological activities of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline suggests potential applications in medicinal chemistry. The compound may exhibit interactions with various biomolecular targets, influencing biochemical pathways. Its derivatives are often studied for antimicrobial and anticancer properties, making it a candidate for further exploration in drug development .

The synthesis of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available 2,4-difluoroaniline and trimethylsilylacetylene.
  • Reaction Conditions: The reaction is generally performed under an inert atmosphere using a palladium catalyst alongside a base such as potassium carbonate. This setup facilitates the coupling reaction necessary to introduce the trimethylsilyl-ethynyl group onto the aniline structure.
  • Industrial Production: For large-scale production, optimizing reaction conditions is crucial to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency during synthesis.

The applications of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline span various fields:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules.
  • Biology: The compound is explored for its potential biological activities and interactions with biomolecules.
  • Medicine: Ongoing research aims to evaluate its potential as a pharmaceutical intermediate or active ingredient.
  • Industry: It is utilized in producing specialty chemicals and advanced materials due to its unique properties.

Several compounds share structural similarities with 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline:

Compound NameKey FeaturesUniqueness
2,4-DifluoroanilineLacks the trimethylsilyl groupLess versatile in coupling reactions
3-EthynylanilineLacks fluorine atomsDifferent reactivity profile due to absence of halogens
2,4-Difluoro-6-((trimethylsilyl)ethynyl)anilineDifferent position of ethynyl groupUnique reactivity due to positional differences

The uniqueness of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline lies in its combination of fluorine atoms and the trimethylsilyl group, which enhances its stability and reactivity compared to similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

225.07853228 g/mol

Monoisotopic Mass

225.07853228 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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